molecular formula C14H9NO3S2 B12576795 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carbothioamide CAS No. 192799-86-3

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carbothioamide

Cat. No.: B12576795
CAS No.: 192799-86-3
M. Wt: 303.4 g/mol
InChI Key: MIUXRPBDDLYECE-UHFFFAOYSA-N
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Description

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carbothioamide is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a thioxanthene core with multiple oxo groups and a carbothioamide functional group. Its molecular formula is C13H7NO3S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carbothioamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thioxanthene Core: The initial step involves the cyclization of appropriate precursors to form the thioxanthene core.

    Introduction of Oxo Groups: Oxidation reactions are employed to introduce the oxo groups at the 9 and 10 positions.

    Addition of Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form additional oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the carbothioamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Formation of additional oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted thioxanthene derivatives.

Scientific Research Applications

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carbothioamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carbothioamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    9,10,10-Trioxo-7-propoxy-9,10-dihydro-10lambda~6~-thioxanthene: Similar structure but with a propoxy group instead of a carbothioamide group.

    9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of a carbothioamide group.

Uniqueness

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carbothioamide is unique due to its specific combination of oxo groups and a carbothioamide functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

192799-86-3

Molecular Formula

C14H9NO3S2

Molecular Weight

303.4 g/mol

IUPAC Name

9,10,10-trioxothioxanthene-3-carbothioamide

InChI

InChI=1S/C14H9NO3S2/c15-14(19)8-5-6-10-12(7-8)20(17,18)11-4-2-1-3-9(11)13(10)16/h1-7H,(H2,15,19)

InChI Key

MIUXRPBDDLYECE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=S)N

Origin of Product

United States

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